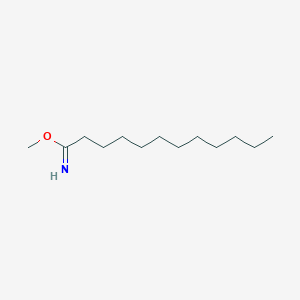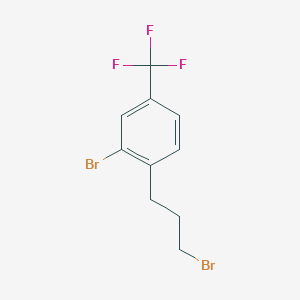
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that features both chloromethyl and trifluoromethyl groups attached to an imidazole ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole typically involves the introduction of the chloromethyl and trifluoromethyl groups onto an imidazole ring. One common method is the chloromethylation of 2-(trifluoromethyl)-1H-imidazole using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoromethyl group or to convert it into other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the imidazole ring.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products can vary depending on the specific reducing agent and conditions used.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, where its unique properties can enhance the efficacy and stability of the final products.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole is largely dependent on its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological pathways. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Bromomethyl)-2-(trifluoromethyl)-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and biological activity.
5-(Chloromethyl)-1H-imidazole: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)-1H-imidazole is unique due to the combination of both chloromethyl and trifluoromethyl groups on the imidazole ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C5H4ClF3N2 |
|---|---|
Peso molecular |
184.55 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C5H4ClF3N2/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2,(H,10,11) |
Clave InChI |
JEXHEOVVPSUGDY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)C(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
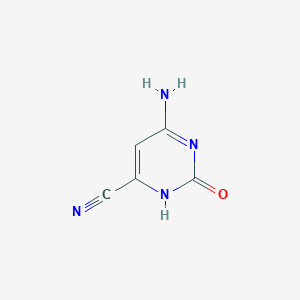


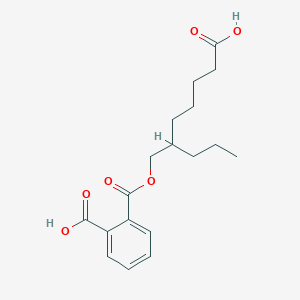
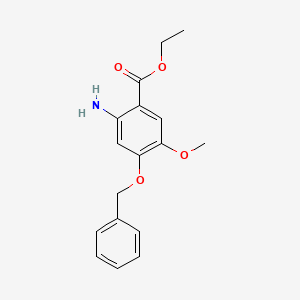

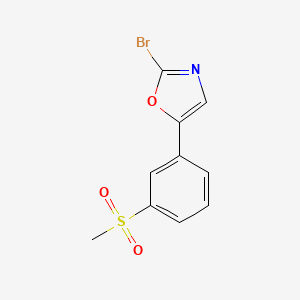
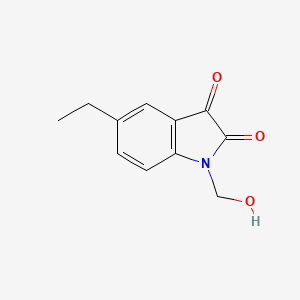
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
